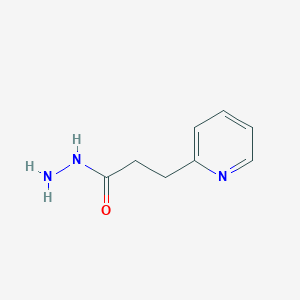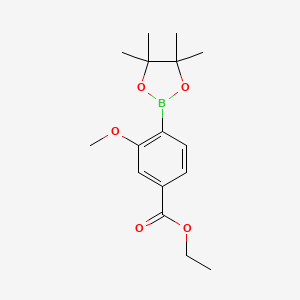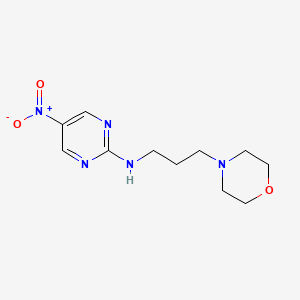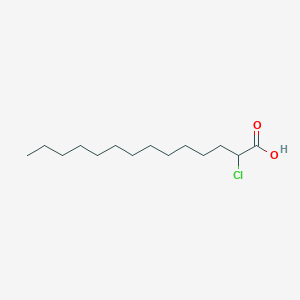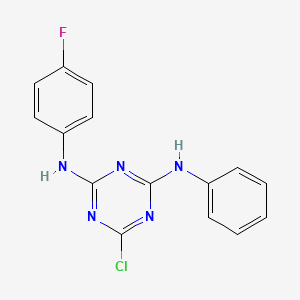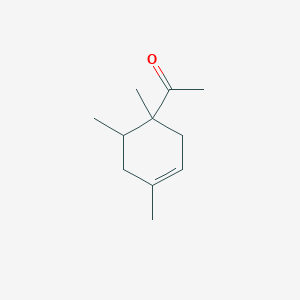
1-(5,6-dichloropyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-dichloropyridin-3-yl)ethanol is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and an ethanol group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dichloropyridin-3-yl)ethanol typically involves the chlorination of pyridine derivatives followed by the introduction of the ethanol group. One common method includes the reaction of 5,6-dichloropyridine with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ethanol derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled addition of ethylene oxide. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Safety measures are crucial due to the handling of chlorinated compounds and reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5,6-dichloropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted pyridine derivative.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(5,6-Dichloro-pyridin-3-yl)-acetaldehyde or 1-(5,6-Dichloro-pyridin-3-yl)-acetic acid.
Reduction: 1-(5,6-Dichloro-pyridin-3-yl)-ethane.
Substitution: 1-(5-Amino-6-chloro-pyridin-3-yl)-ethanol or 1-(5,6-Dichloro-pyridin-3-yl)-ethylthiol.
Applications De Recherche Scientifique
1-(5,6-dichloropyridin-3-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(5,6-dichloropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The ethanol group allows for hydrogen bonding with biological macromolecules, while the dichloropyridine moiety can engage in π-π interactions and halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(5,6-Dichloro-pyridin-3-yl)-methanol: Similar structure but with a methanol group instead of ethanol.
1-(5,6-Dichloro-pyridin-3-yl)-amine: Contains an amine group instead of ethanol.
1-(5,6-Dichloro-pyridin-3-yl)-thiol: Features a thiol group in place of ethanol.
Uniqueness: 1-(5,6-dichloropyridin-3-yl)ethanol is unique due to the presence of the ethanol group, which imparts distinct physicochemical properties such as solubility and reactivity. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H7Cl2NO |
|---|---|
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
1-(5,6-dichloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)5-2-6(8)7(9)10-3-5/h2-4,11H,1H3 |
Clé InChI |
UWYHARVKKOISKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(N=C1)Cl)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)


![4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile](/img/structure/B8613029.png)
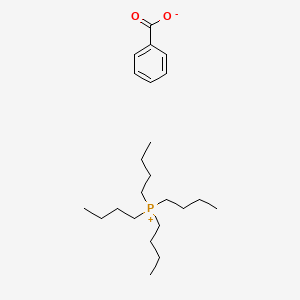
![3-Methyl-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B8613041.png)

